molecular formula C23H20N2O3S3 B2477311 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896364-53-7

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide

Cat. No. B2477311
CAS RN: 896364-53-7
M. Wt: 468.6
InChI Key: SJUZAIHZHXPEFB-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H20N2O3S3 and its molecular weight is 468.6. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Conformations and Supramolecular Aggregation

N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides exhibit distinct molecular conformations and modes of supramolecular aggregation. Various substituents on the benzamide ring influence these structures, leading to different physical properties and potential applications in material science and molecular engineering (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Reactivity with Nitrogen Nucleophiles

The reactivity of benzo[b]thiophen-2-yl derivatives toward nitrogen nucleophiles has been explored, leading to the synthesis of various heterocyclic compounds. This reactivity is crucial for the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimalarial and Antiviral Properties

Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives, including benzo[d]thiazol-2-ylthio derivatives, have shown promise in antimalarial activity. These studies highlight the potential for these compounds in treating diseases like malaria and possibly as a therapeutic agent in the fight against COVID-19 (Fahim & Ismael, 2021).

Synthesis and Potential Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide, has shown potential in cardiac electrophysiological activity. This suggests possible applications in the development of drugs for cardiac conditions (Morgan et al., 1990).

Anticancer Properties

Some derivatives of benzo[b]thiophen-2-yl exhibit significant anticancer activity. These findings are crucial for the development of new cancer therapeutics (Ravinaik et al., 2021).

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S3/c1-31(27,28)19-13-7-3-9-15(19)21(26)25-23-20(14-8-2-5-11-17(14)29-23)22-24-16-10-4-6-12-18(16)30-22/h3-4,6-7,9-10,12-13H,2,5,8,11H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUZAIHZHXPEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(methylsulfonyl)benzamide

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